molecular formula C17H28ClNO2 B10824465 SK1-I hydrochloride

SK1-I hydrochloride

Cat. No.: B10824465
M. Wt: 313.9 g/mol
InChI Key: SGCJOKUPGVFNKS-UUCPMUBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SK1-I hydrochloride involves several steps. One method includes the reaction of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The production methods are designed to optimize yield and minimize impurities, ensuring that the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: : SK1-I hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs .

Scientific Research Applications

Chemistry: : In chemistry, SK1-I hydrochloride is used as a tool to study sphingolipid metabolism and signaling pathways. It helps in understanding the role of sphingosine kinase 1 in cellular processes .

Biology: : In biological research, this compound is utilized to investigate the effects of sphingosine kinase 1 inhibition on cell growth, apoptosis, and autophagy. It is particularly valuable in studying cancer cell biology .

Medicine: : Medically, this compound has shown promise as an anticancer agent. It reduces S1P levels, induces apoptosis in cancer cells, and inhibits tumor growth in vitro and in vivo . It is also being explored for its potential in treating inflammatory and immune-related diseases .

Industry: : In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate sphingolipid signaling makes it a candidate for developing new therapeutic agents .

Properties

IUPAC Name

(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H/b12-11+;/t16-,17+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJOKUPGVFNKS-UUCPMUBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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